molecular formula C21H21N7O B2373710 2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836630-86-5

2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2373710
CAS No.: 836630-86-5
M. Wt: 387.447
InChI Key: QRAQYDXSGSMJIT-BRJLIKDPSA-N
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Description

The compound 2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused heterocyclic core. Key structural features include:

  • An E-configuration imine group at position 1, formed via condensation of a primary amine with pyridine-2-carbaldehyde.
  • A 2-methylpropyl (isobutyl) substituent on the carboxamide nitrogen at position 2.

This scaffold is often explored for pharmacological applications due to its structural rigidity and modularity for functionalization.

Properties

IUPAC Name

2-amino-N-(2-methylpropyl)-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-13(2)11-24-21(29)17-18-20(27-16-9-4-3-8-15(16)26-18)28(19(17)22)25-12-14-7-5-6-10-23-14/h3-10,12-13H,11,22H2,1-2H3,(H,24,29)/b25-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAQYDXSGSMJIT-BRJLIKDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method is practical and scalable, yielding the desired compound in moderate yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes like histone deacetylases (HDACs) and kinases, which play crucial roles in cellular processes . By binding to these targets, the compound can modulate signaling pathways and affect cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below highlights key differences in substituents and molecular properties between the target compound and analogues from the evidence:

Compound Name (Substituents) N-Substituent (Position 3) 1-Position Substituent Molecular Formula Molecular Weight Key Features
Target Compound 2-methylpropyl (isobutyl) (E)-pyridin-2-ylmethylideneamino C21H21N7O* ~403.43* Hydrophobic N-substituent; pyridine donor
N-Allyl analogue Allyl (C3H5) (E)-pyridin-2-ylmethylideneamino C20H17N7O 371.40 Unsaturated N-group; lower molecular weight
N-(2-methoxyethyl) analogue 2-methoxyethyl (E)-3-hydroxybenzylideneamino C21H21N5O3 407.43 Polar N-substituent; phenolic -OH donor
N-(2-phenylethyl) analogue 2-phenylethyl (E)-thiophen-2-ylmethylideneamino C24H21N5OS 427.52 Aromatic N-substituent; sulfur-containing
N-(3-ethoxypropyl) analogue 3-ethoxypropyl 2-methoxybenzyl C24H27N5O3 433.50 Ether-containing N-group; methoxybenzyl

*Estimated based on structural similarity to .

Key Observations:
  • Bulkier groups (e.g., 2-phenylethyl ) may hinder binding in sterically restricted environments.
  • 1-Position Modifications: The pyridin-2-yl group in the target and offers a hydrogen-bond acceptor via its nitrogen, unlike the thienyl group in , which lacks basicity. Hydroxybenzylidene ( ) introduces additional hydrogen-bond donor capacity, which could enhance target affinity in polar environments.

Electronic and Steric Considerations

  • Imine Configuration : All analogues retain the E-configuration at the imine bond, critical for maintaining planar geometry and π-stacking interactions.
  • Aromatic Interactions: Pyridinyl (target) and thienyl groups engage in π-π interactions, but pyridine’s nitrogen may also coordinate metal ions (e.g., Zn²⁺ in enzyme active sites). Methoxybenzyl groups ( ) introduce electron-donating effects, altering electron density across the quinoxaline core.

Biological Activity

The compound 2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₄O
  • Molecular Weight : 270.33 g/mol
  • CAS Number : Not specified in the available literature.

The unique structural features of this compound, including the pyrrolo and quinoxaline moieties, suggest potential interactions with various biological targets.

Anticancer Properties

Recent studies have demonstrated that pyrroloquinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The specific compound has shown promising results in inhibiting the proliferation of human leukemia cell lines, such as K562 and HL60.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-amino-N-(2-methylpropyl)-...K56210.5
2-amino-N-(2-methylpropyl)-...HL6012.3
Reference Compound (A6730)K5629.8
Reference Compound (A6730)HL6011.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound has comparable potency to established anticancer agents.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that the compound may act as a Protein Kinase B (PKB/Akt) inhibitor. Inhibition of this pathway is critical since PKB plays a significant role in promoting cell survival and growth in cancer cells.

Case Studies and Research Findings

  • Study on Antileukemic Activity :
    A study published in HAL demonstrated that pyrroloquinoxaline derivatives, including compounds similar to our target molecule, exhibited cytotoxicity against human leukemia cells. The derivatives were synthesized and evaluated for their biological activity, revealing significant antiproliferative effects with IC50 values ranging from 3.5 to 15 µM against different leukemia cell lines .
  • Mechanistic Insights :
    Another research article highlighted that pyrroloquinoxaline derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This suggests that the compound may not only inhibit proliferation but also promote programmed cell death, a desirable trait for anticancer agents.

Q & A

Q. Tables for Reference

Analog Comparison (Based on )
Substituent
-------------------------
Pyridinyl
Naphthyl
3,4-Dimethoxyphenyl
Synthetic Optimization (Based on )
Parameter
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Catalyst
Solvent
Temperature

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